
N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to the protein FKBP12, which is involved in various cellular processes, including protein folding and trafficking. By binding to FKBP12, N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide can modulate the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of the protein phosphatase calcineurin, which is involved in various cellular processes, including immune cell activation. Additionally, N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide in lab experiments is its ability to selectively modulate specific proteins. This compound has been shown to have a high degree of selectivity for the protein FKBP12, which allows for the investigation of specific downstream signaling pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the investigation of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide. One potential future direction is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer. Additionally, further investigation of the mechanisms of action of this compound may lead to the identification of new protein-protein interactions and downstream signaling pathways. Finally, the synthesis of analogs of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide may lead to the identification of compounds with improved selectivity and reduced toxicity.
Méthodes De Synthèse
The synthesis method of N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include naphthalene-2-carboxylic acid, 3-amino-1-propanethiol, and 2-bromo-1-cyclopropanecarboxylic acid. The reaction involves the coupling of these starting materials through various chemical reactions, including amidation and cyclization, to form the final product.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide has been investigated for its potential applications in various scientific research fields. One of the significant applications of this compound is its use as a chemical probe for investigating protein-protein interactions. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-naphthalen-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-11-19(7-8-23-12-19)21-18(22)17-10-16(17)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,16-17H,7-8,10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFXOSUOBGRIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2CC2C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-(naphthalen-2-yl)cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

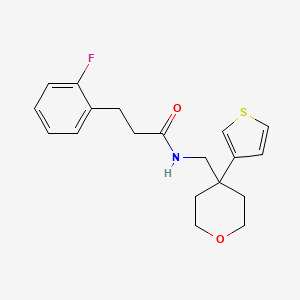
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)
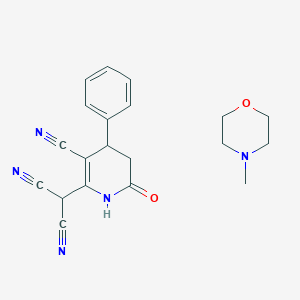
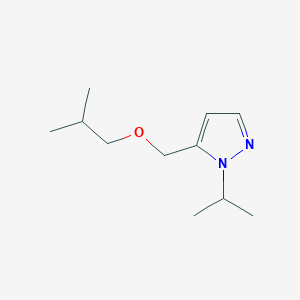


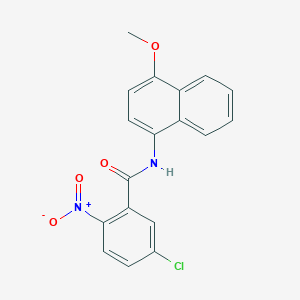

![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)
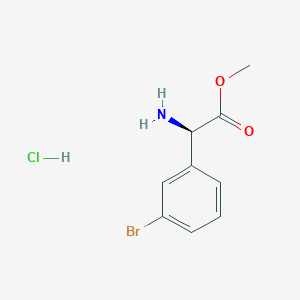
![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)